3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Dopamine D4 Antagonist Medicinal Chemistry Neuroscience

Researchers often face supply inconsistencies and uncharacterized binding profiles when sourcing pyrido-triazine scaffolds for receptor studies. This compound resolves these issues with a defined, selective affinity profile. - Validated dopamine D4 receptor ligand with a binding affinity of Ki = 18 nM. - Features a distinct [2,1-c] ring junction that delivers unique electronic and steric properties, ensuring experimental reproducibility. - Sourced at a consistent ≥95% purity, providing a reliable benchmark for primary screening and SAR campaigns.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 33919-37-8
Cat. No. B1419331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
CAS33919-37-8
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NN=C2C=CC=CN2C1=O
InChIInChI=1S/C8H7N3O/c1-6-8(12)11-5-3-2-4-7(11)10-9-6/h2-5H,1H3
InChIKeyYEXMPUAODGWUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one: Properties & Availability


3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one (CAS 33919-37-8) is a heterocyclic compound characterized by a fused pyridine and triazine ring system with a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and is commercially available at a minimum purity specification of 95% .

Medicinal chemistry scaffold for heterocycle exploration
D4 receptor ligand research context (binding reported)
Reactive toward nucleophiles for scaffold derivatization

Why 3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one Is Not Interchangeable


Generic substitution among pyrido-triazine analogs is scientifically unjustified due to significant differences in receptor binding profiles and chemical reactivity. This specific compound demonstrates a unique and quantifiable affinity for the dopamine D4 receptor (Ki = 18 nM) while showing substantially weaker binding at related receptors, a profile not shared by closely related scaffolds such as 1,2,4-triazolo[4,3-a]pyridines or pyrido[1,2-a]pyrazines [1][2]. Furthermore, the specific [2,1-c] ring junction of this scaffold imparts distinct electronic and steric properties that influence reactivity and target engagement, precluding the use of uncharacterized alternatives in research settings [3].

Ring junction specificity
Pyrido[2,1-c] junction imparts distinct electronic and steric properties; alternative ring fusions may alter reactivity and target engagement.
D4 binding profile mismatch
Chemotypes like pyridopyrazines exhibit different D4 affinity and selectivity; direct substitution may shift pharmacological profile.
Reactivity class limitation
Nucleophilic addition observed in pyrido-as-triazines does not extend to simpler triazines or pyridines, limiting synthetic interchangeability.

3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one: Comparative Evidence


D4 Receptor Binding vs. CP-293,019

The target compound exhibits a Ki of 18 nM at the human dopamine D4 receptor, as determined by its ability to displace [3H]spiperone in CHO cells expressing the cloned receptor [1]. While the pyrido[1,2-a]pyrazine analog CP-293,019 is more potent at D4 (Ki = 3.4 nM), the target compound offers a distinct scaffold for exploring alternative binding modes. Furthermore, the target compound's selectivity profile, with significantly weaker affinity for 5-HT1A (Ki = 510 nM) and D3 (Ki = 720 nM) receptors, contrasts with the broad activity profiles of many 1,2,4-triazolo[4,3-a]pyridine derivatives, which are often explored as tubulin polymerization or mGlu2 PAM agents [2][3].

D4 Binding vs. CP-293,019
Cross-study comparable
Target Ki = 18 nM; CP-293,019 Ki = 3.4 nM
~5.3-fold less potent
Supports D4 selectivity screening; distinct chemotype from pyridopyrazines.
Radioligand displacement assay, CHO cells.
Dopamine D4 Antagonist Medicinal Chemistry Neuroscience

Nucleophilic Addition Reactivity vs. Pteridines

Pyrido-as-triazines, including the pyrido[2,1-c][1,2,4]triazine scaffold, demonstrate a remarkable reactivity toward carbon nucleophiles, a property observed in the pteridine series but absent in many simpler triazine or pyridine analogs [1]. This specific reactivity, characterized by covalent adduct formation, is attributed to the unique electronic distribution of the fused ring system and has been structurally confirmed by NMR [1]. While a direct quantitative comparison for 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one is not available, the class-level inference suggests it can serve as a reactive handle for further derivatization not possible with less electrophilic heterocycles.

Nucleophilic Reactivity
Class-level inference
Pyrido-as-triazines form covalent adducts with carbon nucleophiles (NMR confirmed).
May support derivatization workflows; reactivity similar to pteridines.
Data to verify for this specific compound.
Synthetic Chemistry Heterocyclic Reactivity Medicinal Chemistry

Cell Differentiation Induction vs. Molluscicidal Analogs

The target compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential utility in anticancer and dermatological research [1]. This activity profile is distinct from that of many structurally related compounds, such as those synthesized by Zaki et al. (2004), which were evaluated primarily for molluscicidal activity against Biomphalaria alexandrina snail enzymes [2]. No direct, quantitative comparison of differentiation potency exists between the target compound and these molluscicidal analogs, highlighting a key divergence in biological application based on scaffold substitution.

Cell Differentiation vs. Molluscicidal Analogs
Supporting evidence
Induces differentiation of undifferentiated cells to monocytes (qualitative).
Divergence from molluscicidal analogs.
Reported cell differentiation endpoint context; supports mechanism studies.
Unspecified cell models; data to verify.
Anticancer Research Cell Differentiation Psoriasis

3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one: Application Scenarios


D4 Receptor Ligand Screening and SAR

Procure this compound as a characterized dopamine D4 receptor ligand (Ki = 18 nM) for use in primary screening campaigns or structure-activity relationship (SAR) studies aimed at developing selective D4 modulators for neuroscience research [4]. Its defined affinity profile provides a reliable benchmark for evaluating new chemical entities targeting this receptor, with the advantage of a commercially available, high-purity source .

Scaffold for Nucleophilic Derivatization

Utilize this pyrido-as-triazine scaffold as a reactive electrophilic partner in synthetic chemistry workflows requiring covalent addition of carbon nucleophiles [4]. Its class-level reactivity toward nucleophiles makes it a valuable building block for generating diverse libraries of functionalized heterocycles not easily accessible from less reactive cores .

Cell Differentiation and Antiproliferative Studies

Employ this compound in in vitro models to investigate mechanisms of cell differentiation and proliferation arrest in undifferentiated cell lines, based on reports of its differentiation-inducing properties [4]. This application is distinct from the use of other pyrido-triazine analogs, which have been primarily evaluated for unrelated activities such as molluscicidal effects .

Application
Selection Property
Validation Focus
D4 receptor ligand screening studies
Reported D4 affinity and selectivity context
D4 binding profile validation
Nucleophilic derivatization and library synthesis
Pyrido-as-triazine scaffold reactivity
Reactivity confirmation and adduct characterization
Cell differentiation mechanism studies
Reported differentiation induction context
Endpoint validation in relevant cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.